

Application Note: Analytical Characterization of 3-(Methoxy-d3)-1-propanol

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Compound of Interest

Compound Name: 3-(Methoxy-d3)-1-propanol

CAS No.: 86013-00-5

Cat. No.: B564871

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Abstract

This guide outlines a validated analytical framework for determining the chemical and isotopic purity of **3-(Methoxy-d3)-1-propanol** (

). As a deuterated building block often used in metabolic stability studies and internal standard synthesis, its quality directly impacts the accuracy of downstream mass spectrometry (LC-MS/MS) assays. This protocol synthesizes Gas Chromatography (GC-FID/MS) for chemical purity and Quantitative Nuclear Magnetic Resonance (qNMR) for isotopic enrichment, ensuring a rigorous "Certificate of Analysis" standard.

Introduction & Physicochemical Profile

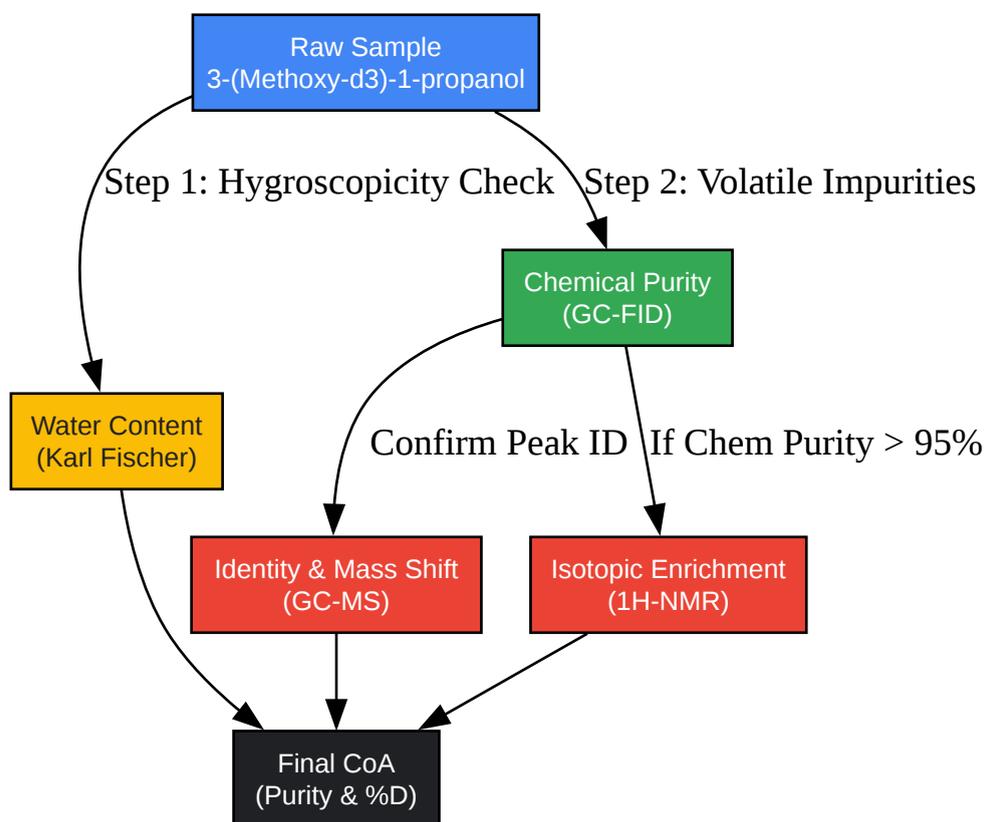
3-(Methoxy-d3)-1-propanol is the trideuterated analog of 3-methoxy-1-propanol. In drug development, it serves as a stable isotope-labeled linker or metabolite standard. The critical quality attributes (CQAs) are Chemical Purity (absence of 1,3-propanediol and non-deuterated starting materials) and Isotopic Enrichment (atom % D).

Table 1: Compound Specifications

Property	Specification / Value
Compound Name	3-(Methoxy-d3)-1-propanol
CAS Number	1589-49-7 (Unlabeled Parent)
Molecular Formula	
Molecular Weight	93.14 g/mol (vs. 90.12 g/mol for d0)
Boiling Point	150–152 °C (lit.[1][2] for d0)
Density	~0.942 g/mL
Solubility	Miscible with Water, Methanol, DMSO, Chloroform
Key Impurities	1,3-Propanediol, 3-Chloro-1-propanol, Methanol-d3

Analytical Strategy Overview

The following workflow illustrates the logic for complete characterization. Chemical purity must be established before isotopic purity to prevent impurity signals from skewing enrichment calculations.



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Figure 1: Step-wise analytical decision tree ensuring sample integrity before expensive isotopic analysis.

Method 1: Chemical Purity by GC-FID

Rationale: The hydroxyl and ether functionalities make this compound polar. A polyethylene glycol (PEG) stationary phase (e.g., DB-Wax) is superior to non-polar columns (DB-5) for separating the target alcohol from potential diol impurities like 1,3-propanediol.

Chromatographic Conditions[1][2][4][5][6]

- Instrument: Agilent 7890B GC or equivalent with FID.
- Column: DB-Wax UI (or ZB-Wax),
- Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

- Inlet: Split/Splitless, 250 °C. Split ratio 50:1.
- Detector (FID): 260 °C.
: 30 mL/min, Air: 400 mL/min.
- Injection Volume: 1.0 µL.

Temperature Program

Step	Rate (°C/min)	Temperature (°C)	Hold Time (min)
Initial	-	50	2.0
Ramp 1	10	220	5.0
Total Run Time	~24 min		

System Suitability & Calculations

- Blank Run: Inject pure solvent (Methanol or DCM) to ensure no carryover.
- Resolution: The resolution () between **3-(Methoxy-d3)-1-propanol** and 1,3-propanediol (common impurity) must be .
- Calculation: Use Area Normalization (% Area).

Note: Correct for water content (from Method 3) if absolute assay is required.

Method 2: Isotopic Purity & Structure by H-NMR

Rationale: Proton NMR is the definitive method for calculating deuterium enrichment. In the unlabeled parent, the methoxy group (

) appears as a singlet at ~3.3 ppm. In the d3-labeled compound, this signal should be effectively silent. Any residual signal at this position represents unlabelled (

, or

) impurity.

Sample Preparation[2][5][6][7][8]

- Solvent:

(Chloroform-d) is preferred to prevent hydroxyl proton exchange broadening, though is acceptable if resolution is poor.

- Concentration: ~10 mg in 0.6 mL solvent.
- Tube: 5 mm high-precision NMR tube.

Acquisition Parameters[1][2][5]

- Frequency: 400 MHz or higher.
- Pulse Sequence: Standard 1H zg30.
- Relaxation Delay (D1):
seconds (Critical for qNMR to ensure full relaxation of protons).
- Scans: 16–32.

Spectral Analysis & Logic

Expected Signals (Non-Deuterated Parent):

- : Singlet,
ppm (Integral = 3H).
- : Triplet,
ppm (Integral = 2H).
- : Triplet,
ppm (Integral = 2H).

- : Quintet,
ppm (Integral = 2H).

Expected Signals (**3-(Methoxy-d3)-1-propanol**):

- The Singlet at 3.35 ppm must be ABSENT or minute.
- The backbone signals (2, 3, 4) remain but may show slight chemical shift changes due to the deuterium isotope effect.

Calculation of Isotopic Enrichment (%D)

To calculate enrichment, normalize the integral of a stable backbone signal (e.g., the central methylene at 1.8 ppm) to 2.00.

Example: If the backbone

is set to 2.00, and a small peak at 3.35 ppm has an integral of 0.03:

Method 3: Identity Verification by GC-MS

Rationale: Confirms the mass shift (

) and analyzes the fragmentation pattern to verify the position of the label.

Fragmentation Logic

- Parent (d0): MW 90.^[2] Primary fragments:

31 (

),

45 (

).

- Target (d3): MW 93.
 - Fragment A: Loss of

(31)

.

- Mass:

.

- Observation: Shift from 59 (d0) to 62 (d3).

- Fragment B: Loss of

(34)

.

- Mass: 59.

- Observation: This fragment remains unchanged, confirming the alkyl chain is not deuterated.

Protocol

- Mode: Electron Impact (EI), 70 eV.
- Scan Range: 30–200 amu.
- Acceptance Criteria: Molecular ion

93 (weak) or

92. Base peak shifts consistent with

localization.

Reference List

- Synthesis and Impurity Profile of 3-Methoxy-1-propanol: Patent US6100433A - Process for preparing 3-methoxy-1-propanol. Describes the reaction of 1,3-propanediol with methyl chloride and common impurities like 1,3-propanediol and dimethoxypropane.[\[3\]](#)[\[4\]](#) [3](#)[\[2\]](#)[\[5\]](#)[\[3\]](#)
[\[4\]](#)[\[6\]](#)[\[7\]](#)

- General Deuterium Purity Analysis: Analytical Characterization of Deuterated Compounds - ResolveMass Laboratories. Discusses the necessity of combining NMR and GC-MS for isotopic purity >99%. [5](#)[2](#)[5](#)[3](#)[4](#)[6](#)[7](#)
- Quantitative NMR (qNMR) for Isotope Abundance: Determination of isotope abundance for deuterium-labeled compounds by quantitative ¹H NMR - PubMed. Validates the use of proton NMR integrals for calculating enrichment. [7](#)[1](#)[2](#)[5](#)[3](#)[4](#)[6](#)[7](#)
- Physical Properties of Parent Compound: PubChem CID 74116 (3-Methoxy-1-propanol) - Provides boiling point (150-153°C) and density data used to establish GC parameters. [1](#)[2](#)[5](#)[3](#)[4](#)[6](#)[7](#)

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